The compound is classified as an imidazole derivative, which is a category of organic compounds characterized by the presence of an imidazole ring. Imidazole derivatives are often studied for their biological activities and potential therapeutic applications. The specific compound is noted for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of 2-(4-(1H-imidazol-1-yl)phenyl)-N-(4-(trifluoromethyl)phenyl)acetamide can be achieved through several methods. A common synthetic route involves:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-(4-(1H-imidazol-1-yl)phenyl)-N-(4-(trifluoromethyl)phenyl)acetamide can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. Key features include:
The molecular formula is , with a molecular weight of approximately 350.31 g/mol. The three-dimensional conformation can be visualized using molecular modeling software to understand its spatial arrangement and potential interactions with biological targets.
The compound is expected to participate in various chemical reactions typical for amides and imidazole derivatives:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism of action for 2-(4-(1H-imidazol-1-yl)phenyl)-N-(4-(trifluoromethyl)phenyl)acetamide has not been fully elucidated but is hypothesized based on structural analogs:
Further studies involving binding assays and molecular docking simulations could provide insights into its mechanism at a molecular level.
The physical and chemical properties of 2-(4-(1H-imidazol-1-yl)phenyl)-N-(4-(trifluoromethyl)phenyl)acetamide include:
Quantitative analysis methods such as high-performance liquid chromatography can be employed to assess purity and concentration.
The applications of 2-(4-(1H-imidazol-1-yl)phenyl)-N-(4-(trifluoromethyl)phenyl)acetamide span several fields:
The compound designated by the identifier XHYMGLOHGGOQMQ-UHFFFAOYSA-L is systematically named as 3-benzyl-1-[7-(1-methylpiperidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane dibromide [1]. Its molecular formula is C₂₇H₄₆Br₂N₂, with a molecular weight of 558.5 grams per mole [1]. Structurally, this compound features:
The canonical Simplified Molecular-Input Line-Entry System representation is:C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-]
[1].
This compound is cataloged under several aliases and unique identifiers across scientific databases:
Table 1: Registry Identifiers and Synonyms for XHYMGLOHGGOQMQ-UHFFFAOYSA-L
Identifier Type | Value | |
---|---|---|
CAS Registry Number | 19653-55-5 | |
EVITACHEM Catalog Number | EVT-1165378 | |
Common Synonyms | 8-benzyl-1-[7-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane dibromide | |
InChI Key | XHYMGLOHGGOQMQ-UHFFFAOYSA-L | [1] |
The discovery of XHYMGLOHGGOQMQ-UHFFFAOYSA-L stems from foundational advancements in supramolecular chemistry, particularly the design of multi-ammonium receptors. The field gained momentum after Charles Pedersen’s 1967 synthesis of crown ethers, which demonstrated selective binding to alkali metal ions via non-covalent interactions . Jean-Marie Lehn expanded this paradigm with cryptands—three-dimensional macrobicyclic ligands exhibiting enhanced selectivity and stability—earning him, Pedersen, and Donald Cram the 1987 Nobel Prize in Chemistry [4].
XHYMGLOHGGOQMQ-UHFFFAOYSA-L exemplifies the evolution toward synthetic quaternary ammonium compounds engineered for molecular recognition. Its structure integrates two rigid cationic heads (quinuclidinium and piperidinium) connected by a flexible alkyl chain. This architecture reflects principles of topological complementarity and electrostatic preorganization, enabling it to act as a supramolecular building block or receptor [1] [4]. Such compounds emerged prominently in late 20th-century research exploring synthetic ion channels and anion-binding hosts .
XHYMGLOHGGOQMQ-UHFFFAOYSA-L embodies key concepts in supramolecular chemistry, primarily through its exploitation of non-covalent interactions for molecular organization and function:
Table 2: Supramolecular Features of XHYMGLOHGGOQMQ-UHFFFAOYSA-L
Supramolecular Attribute | Chemical Manifestation | Functional Implication |
---|---|---|
Multiple Cationic Sites | Quinuclidinium and piperidinium groups | Anion binding or coordination with π-systems |
Amphiphilic Character | Hydrophobic alkyl chain/benzyl vs. ionic heads | Potential for micelle formation or membrane interaction |
Preorganized Geometry | Quinuclidinium’s rigid bicyclic scaffold | Enhanced binding selectivity via reduced entropy cost |
This compound’s design principles directly contribute to applications in synthetic receptor chemistry, supramolecular catalysis, and nanoscale material engineering. Its bifunctional topology enables it to serve as a linker in coordination networks or as a structural element in polymeric frameworks [4]. Furthermore, ammonium-based ionic compounds like this have been instrumental in studying transmembrane ion transport, providing biomimetic insights into cellular signaling .
The continued relevance of such architectures is underscored by the 2016 Nobel Prize in Chemistry, awarded for developing molecular machines reliant on precisely engineered ionic and steric interactions—concepts epitomized by XHYMGLOHGGOQMQ-UHFFFAOYSA-L’s structural blueprint [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0